molecular formula C9[13C]H13N3[15N]2O5 B602649 2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one CAS No. 197227-95-5

2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No. B602649
CAS RN: 197227-95-5
M. Wt: 286.22
InChI Key:
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H13[15N]O4. It is an isotope labelled nucleoside analog of 2’-Deoxyguanosine.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 272.21. Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .

Scientific Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Guanosine-13C-15N2 hydrate is commonly used in nuclear magnetic resonance (NMR) spectroscopy . This is a powerful technique for studying the structure and dynamics of biological molecules. The isotopic labeling enhances the sensitivity and resolution of NMR experiments, allowing researchers to obtain detailed information about the structure and function of biomolecules .

Biochemical Research

The isotopic labeling of Guanosine-13C-15N2 hydrate provides enhanced sensitivity and resolution, allowing scientists to obtain important information about the structure and function of biomolecules . This makes it a valuable tool for biochemical research .

Metabolism Studies

Researchers can utilize this compound as a tracer to study the metabolism of guanine-containing drugs . This enables the optimization of drug candidates and the understanding of their mechanisms of action .

Distribution Studies

In addition to metabolism studies, Guanosine-13C-15N2 hydrate can also be used to study the distribution of guanine-containing drugs within biological systems . This can provide valuable information about how these drugs are transported and where they accumulate in the body .

Pharmacokinetics Studies

Guanosine-13C-15N2 hydrate can be used to study the pharmacokinetics of guanine-containing drugs . Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted by the body. This information is crucial for determining the dosage and timing of drug administration .

Drug Mechanism Studies

By using Guanosine-13C-15N2 hydrate as a tracer, researchers can gain insights into the mechanisms of action of guanine-containing drugs . This can help in the development of more effective and safer drugs .

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It is recommended to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-(15N)azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1/i10+1,11+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMYGNKIUIF-YLZKFVMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=[13C]([15NH]C2=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747870
Record name 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

CAS RN

197227-95-5
Record name 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 2
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2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 3
Reactant of Route 3
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 4
Reactant of Route 4
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 5
Reactant of Route 5
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 6
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

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